(S)-1-(Pyridin-2-yl)but-3-en-1-amine
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Overview
Description
(S)-1-(Pyridin-2-yl)but-3-en-1-amine is an organic compound that features a pyridine ring attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-2-yl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable butenylamine precursor.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents include dichloromethane or toluene.
Catalysts: Catalysts such as palladium or nickel may be used to facilitate the coupling reactions.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-1-(Pyridin-2-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Pyridin-2-yl-but-2-enylamine: Similar structure but with a different position of the double bond.
(S)-1-Pyridin-3-yl-but-3-enylamine: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
(S)-1-(Pyridin-2-yl)but-3-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
145165-95-3 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.209 |
IUPAC Name |
(1S)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m0/s1 |
InChI Key |
WCAXYTBAXWHRCK-QMMMGPOBSA-N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
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